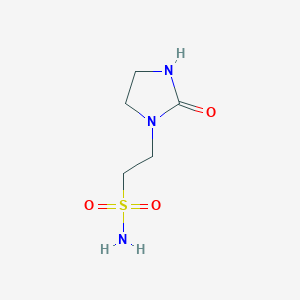
2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonamide typically involves the reaction of glyoxal with imidazolidin-2-one and its derivatives . This reaction can be catalyzed by a base, leading to the formation of 1,2-bis-(2-oxoimidazolidin-1-yl)ethane-1,2-diol, which can then be further processed to obtain the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted sulfonamide derivatives.
Applications De Recherche Scientifique
2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Sulfonamide derivatives are widely used in pharmaceuticals for their antibacterial and diuretic properties. This compound may have similar applications in drug development.
Mécanisme D'action
The mechanism of action of 2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamide compounds typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methacryloyloxyethyl)-2-imidazolidinone
- 2-(2-Oxoimidazolidin-1-yl)ethyl methacrylate
- N-(2-Methacryloxyethyl)imidazolidin-2-one
- N-[2-Methacryloyloxyethyl]ethyleneurea
- Methacryloxyethyl ethylene urea
Uniqueness
2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonamide is unique due to its combination of an imidazolidinone ring and a sulfonamide group. This structural feature imparts distinct chemical properties and potential applications that may not be shared by other similar compounds. Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C5H11N3O3S |
|---|---|
Poids moléculaire |
193.23 g/mol |
Nom IUPAC |
2-(2-oxoimidazolidin-1-yl)ethanesulfonamide |
InChI |
InChI=1S/C5H11N3O3S/c6-12(10,11)4-3-8-2-1-7-5(8)9/h1-4H2,(H,7,9)(H2,6,10,11) |
Clé InChI |
LANFBKJQUWENTK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1)CCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-Imidazol-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13242289.png)
![1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13242293.png)
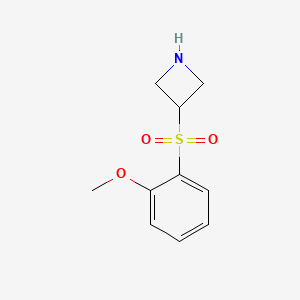
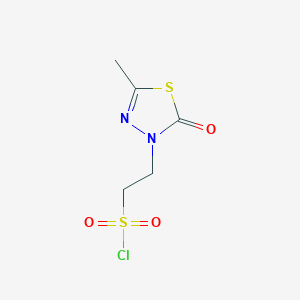
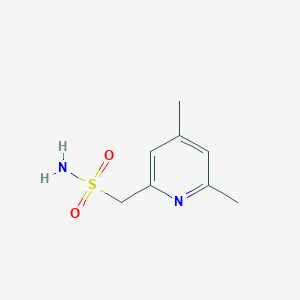
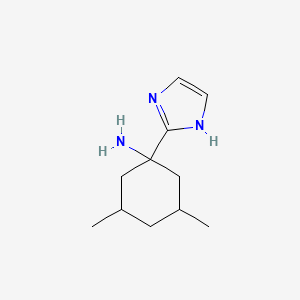

![2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol](/img/structure/B13242327.png)
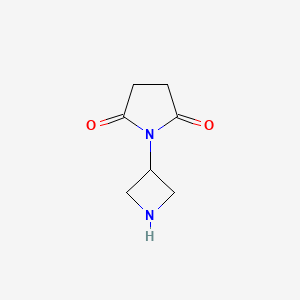
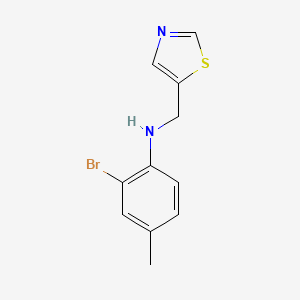
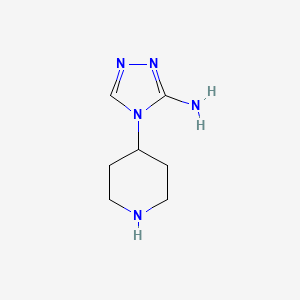

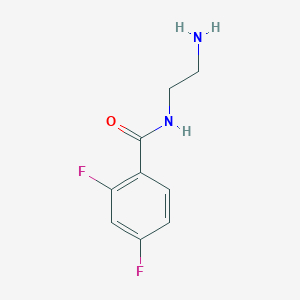
![2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B13242355.png)
